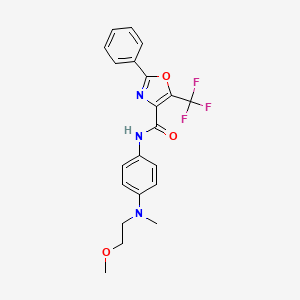

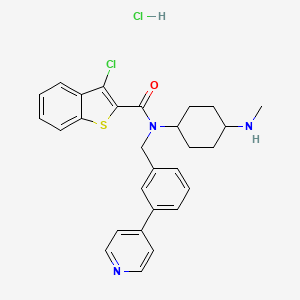

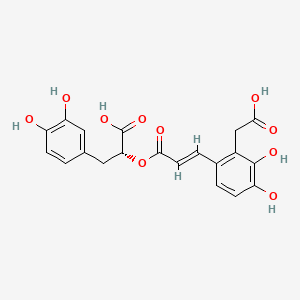

N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide

Overview

Description

SCD1 Inhibitor is a novel stearoyl-CoA desaturase1 (SCD1) inhibitor.

Scientific Research Applications

Synthesis and Chemical Properties

- Copper-Catalyzed Intramolecular Cyclization : A study by Kumar et al. (2012) describes an efficient synthesis method for 2-phenyl-4,5-substituted oxazoles, like the chemical , through copper-catalyzed intramolecular cyclization. This method offers an improvement over previous cyclization techniques (Kumar, Saraiah, Misra, & Ila, 2012).

- Amino-acid Conjugates : Benoiton et al. (2009) explored the synthesis and structure confirmation of amino-acid conjugates of similar oxazole compounds, providing insights into the chemical properties and potential applications of such molecules (Benoiton, Hudecz, & Chen, 2009).

Applications in Medicinal Chemistry

- CCR5 Antagonist Synthesis : Ikemoto et al. (2005) developed a practical method for synthesizing a CCR5 antagonist compound, demonstrating the potential medicinal chemistry applications of similar compounds (Ikemoto et al., 2005).

- Pteridine Studies : Albert (1979) conducted studies on pteridine derivatives, including 2-phenyl- and 2-trifluoromethyl-substituted derivatives, which could be structurally related to the chemical . This work provides a foundation for understanding the potential biochemical and pharmacological applications of such compounds (Albert, 1979).

Novel Chemical Synthesis and Structures

- Triflamidomethyl and Oxymethyl Derivatives : Research by Shainyan and Meshcheryakov (2015) on 1,2,3-triazoles provides insights into the synthesis and properties of derivatives, which could be relevant for understanding the chemistry of oxazole-based compounds (Shainyan & Meshcheryakov, 2015).

Biochemical Studies

- Antitumour Activity : Ji et al. (2018) synthesized a compound with structural similarities, exhibiting inhibitory capacity against cancer cell proliferation, suggesting potential biochemical applications for the compound (Ji et al., 2018).

Mechanism of Action

Target of Action

The primary target of the SCD1 inhibitor, also known as N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide, is Stearoyl-CoA Desaturase 1 (SCD1) . SCD1 is an enzyme that converts saturated fatty acids to monounsaturated fatty acids . The expression of SCD1 is increased in many cancers, and the altered expression contributes to the proliferation, invasion, sternness, and chemoresistance of cancer cells .

Mode of Action

The SCD1 inhibitor interacts with its target by suppressing the activity of SCD1 . This suppression leads to a decrease in the production of monounsaturated fatty acids, which are essential for various cellular functions, including lipid metabolism and autophagy . The inhibition of SCD1 can also suppress β-catenin signaling and reduce endoplasmic reticulum stress, enhancing antitumor T cells .

Biochemical Pathways

The inhibition of SCD1 affects several biochemical pathways. It impacts lipid metabolism by reducing the synthesis of monounsaturated fatty acids . This can lead to changes in the composition of cellular lipids, affecting the function and survival of cancer cells . The inhibition of SCD1 can also affect autophagy, a process that removes unnecessary or dysfunctional components and recycles them for other cellular functions . Moreover, SCD1 is found to be involved in regulating ferroptosis resistance .

Pharmacokinetics

Clinical trials among patients with metabolic dysfunction-associated steatotic liver disease (masld) have indicated that hepatic scd1 inhibitors dose-dependently improved liver steatosis, steatohepatitis, and fibrosis .

Result of Action

The inhibition of SCD1 can lead to various molecular and cellular effects. It can reduce the proliferation, invasion, sternness, and chemoresistance of cancer cells . It can also enhance the production of CCL4 in tumor tissues via ATF3 inhibition, which in turn promotes the induction and effector function of tumor antigen-specific CD8+ T cells through the accumulation and maturation of dendritic cells in tumors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of the SCD1 inhibitor. Factors such as metabolism, diet, tumor microenvironment, transcription factors, non-coding RNAs, and epigenetic modification are involved in the regulation of SCD1 . The resistance of scd1 inhibition may occur in certain tumors due to tumor heterogeneity and metabolic plasticity .

properties

IUPAC Name |

N-[4-[2-methoxyethyl(methyl)amino]phenyl]-2-phenyl-5-(trifluoromethyl)-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20F3N3O3/c1-27(12-13-29-2)16-10-8-15(9-11-16)25-19(28)17-18(21(22,23)24)30-20(26-17)14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,25,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLLFNZDVMSLOCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCOC)C1=CC=C(C=C1)NC(=O)C2=C(OC(=N2)C3=CC=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20F3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501121351 | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1231243-91-6 | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1231243-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-[4-[(2-Methoxyethyl)methylamino]phenyl]-2-phenyl-5-(trifluoromethyl)-4-oxazolecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501121351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does N-(4-((2-Methoxyethyl)(methyl)amino)phenyl)-2-phenyl-5-(trifluoromethyl)oxazole-4-carboxamide inhibit SCD1?

A1: While the specific binding interactions of this particular inhibitor with SCD1 haven't been extensively detailed in the provided literature, it's known that SCD1 inhibitors generally act by competing with the substrate binding site or interacting with essential cofactors required for enzymatic activity. []

Q2: What are the downstream consequences of SCD1 inhibition by this compound?

A2: Inhibition of SCD1 by this compound, like other SCD1 inhibitors, leads to several downstream effects, including:

- Decreased MUFA synthesis: This leads to an accumulation of saturated fatty acids (SFAs) and a lower MUFA/SFA ratio. [, ]

- Altered lipid composition: This affects membrane fluidity, lipid signaling, and lipid droplet formation. [, ]

- Induction of apoptosis and ferroptosis: The altered lipid composition and accumulation of specific lipid species can trigger cell death pathways. [, ]

- Enhanced endoplasmic reticulum (ER) stress: Disruption of lipid homeostasis can lead to ER stress, further contributing to cell death. [, ]

- Modulation of immune response: SCD1 inhibition can impact the tumor microenvironment and enhance anti-tumor immunity. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of the compound is C20H18F3N3O4 and its molecular weight is 421.38 g/mol.

Q4: Is there any spectroscopic data available for this compound?

A4: The provided research papers do not contain specific spectroscopic data (e.g., NMR, IR) for this compound.

Q5: What is the PK/PD profile of this SCD1 inhibitor?

A5: Detailed information regarding the absorption, distribution, metabolism, and excretion (ADME) of this compound is not provided. Research emphasizes the importance of understanding PK/PD relationships for optimizing SCD1 inhibitor efficacy. []

Q6: What is the evidence supporting the in vitro and in vivo efficacy of this compound?

A6: While this specific compound's efficacy data is limited in the provided research, numerous studies showcase the therapeutic potential of SCD1 inhibitors in various cancer models. [, , ]

Q7: What is the toxicological profile of this compound?

A7: The provided research does not elaborate on the specific toxicological profile of this compound. Rigorous toxicological evaluations are essential during drug development. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-4,7-Difluoro-N-[trans-4-(Methylamino)cyclohexyl]-N-[3-(Pyridin-4-Yl)benzyl]-1-Benzothiophene-2-Carboxamide](/img/structure/B610661.png)

![N-[2-(Acetylthio)benzoyl]-beta-alaninamide](/img/structure/B610676.png)